molecular formula C6H12BrF B1594414 1-Bromo-6-fluorohexane CAS No. 373-28-4

1-Bromo-6-fluorohexane

Cat. No. B1594414
CAS RN: 373-28-4
M. Wt: 183.06 g/mol
InChI Key: CNCUKGDUDOASDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-fluorohexane (CAS Number: 373-28-4) is a chemical compound with the molecular formula C6H12BrF. It is also known as 1-bromo-6-fluorohexane. The compound is a colorless to almost colorless liquid with a boiling point of 68°C at 11 mmHg and a density of 1.29 .


Synthesis Analysis

  • Other synthetic routes

Molecular Structure Analysis

The molecular formula of 1-bromo-6-fluorohexane is C6H12BrF, and its molecular weight is 183.06 g/mol. The compound appears as a colorless to almost colorless transparent liquid .


Physical And Chemical Properties Analysis

  • Purity : >98.0% (GC)

Scientific Research Applications

Molecular Self-Assembly and Monolayer Formation

1-Bromo-6-fluorohexane, along with other 1-halohexanes, plays a crucial role in the study of 2D self-assembly of functionalized organic molecules on surfaces. A study demonstrated the formation of monolayers of 1-halohexanes, including 1-bromohexane, through vapor deposition on graphite surfaces. This research offers insights into molecular conformation, orientation, and the role of electrostatic forces in self-assembly processes (Müller, Werblowsky, Florio, Berne, & Flynn, 2005).

Chemical Bonding in Organometallics

1-Bromo-6-fluorohexane is significant in understanding the interactions in organometallic compounds. For instance, a study on the bonding of 1-fluorohexane to [W(CO)5] suggests that W−F bonding is favored, offering insights into linkage isomerization in organometallic chemistry (Dobson, Smit, Ladogana, & Walton, 1997).

Environmental Impact and Waste Management

Research in the environmental science field has explored the presence and management of fluorochemicals, like 1-Bromo-6-fluorohexane, in wastewater treatment facilities. Studies have shown the limitations of conventional wastewater treatment in removing certain fluorochemicals, indicating the need for enhanced treatment processes (Schultz, Higgins, Huset, Luthy, Barofsky, & Field, 2006).

Synthesis of Pharmaceutical Intermediates

1-Bromo-6-fluorohexane serves as a key intermediate in the synthesis of various chemical compounds. For example, it has been used in the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, showcasing its utility in pharmaceutical and medicinal chemistry (Jiang-he, 2010).

Electrophilic Substitution and Reaction Mechanisms

The compound's utility in understanding reaction mechanisms, particularly in electrophilic substitutions, is notable. For example, studies have focused on the rearrangement and substitution reactions involving bromo and fluoro compounds, adding valuable knowledge to synthetic organic chemistry (McCord, Crawford, Rabon, Gage, W. and, & Davis, 1982).

Applications in Photoredox Catalysis

1-Bromo-6-fluorohexane is relevant in photoredox catalysis. Research has shown efficient routes to 1-bromo-1-fluoroalkanes through reactions involving dibromofluoromethane under photoredox catalysis, highlighting its potential in developing fluorine-containing compounds (Chen, Xu, & Qing, 2021).

Exploration in Organic Semiconductor Research

The compound is also significant in organic semiconductor research. Studies on the doping effects of Bromine and Fluorine on organic semiconductors like perylene have shown implications for their electronic and optical properties, suggesting potential applications in photovoltaics and organic light-emitting diodes (Abubakar, Suleiman, & Gidado, 2021).

Safety and Hazards

1-Bromo-6-fluorohexane is considered hazardous. It is flammable and can cause skin and eye irritation. Safety precautions include proper handling, storage, and disposal. Refer to safety data sheets for detailed information .

Future Directions

Research on 1-bromo-6-fluorohexane could explore its applications in organic synthesis, materials science, and pharmaceuticals. Investigating its reactivity, stability, and potential uses would be valuable for future development .

Mechanism of Action

Target of Action

1-Bromo-6-fluorohexane is a halogenated alkane, and its primary targets are typically other organic molecules in a chemical reaction. The bromine and fluorine atoms in the compound are highly reactive, allowing it to participate in various types of chemical reactions .

Mode of Action

The mode of action of 1-Bromo-6-fluorohexane is primarily through nucleophilic substitution reactions . In these reactions, the bromine or fluorine atom in the compound is replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond. This can result in the formation of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-6-fluorohexane would depend on the specific context of its use. In general, halogenated alkanes like 1-Bromo-6-fluorohexane can participate in a variety of chemical reactions, potentially affecting multiple pathways. For example, they can undergo free radical reactions, leading to the formation of new organic compounds .

Pharmacokinetics

The pharmacokinetics of 1-Bromo-6-fluorohexane, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, non-polar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on many factors, including the specific biological context and the presence of other compounds .

Result of Action

The molecular and cellular effects of 1-Bromo-6-fluorohexane’s action would depend on the specific chemical reactions it participates in. As a halogenated alkane, it can react with a variety of other compounds to form new substances. These reactions could potentially lead to various molecular and cellular effects, depending on the specific context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-6-fluorohexane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the types of reactions it can participate in .

properties

IUPAC Name

1-bromo-6-fluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrF/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCUKGDUDOASDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190750
Record name Hexane, 1-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

373-28-4
Record name 1-Bromo-6-fluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-bromo-6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-6-fluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-6-fluorohexane
Reactant of Route 2
1-Bromo-6-fluorohexane
Reactant of Route 3
1-Bromo-6-fluorohexane
Reactant of Route 4
1-Bromo-6-fluorohexane
Reactant of Route 5
Reactant of Route 5
1-Bromo-6-fluorohexane
Reactant of Route 6
Reactant of Route 6
1-Bromo-6-fluorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.